Cas no 1188-38-1 (Carglumic Acid)

Carglumic Acid is a synthetic structural analog of N-acetylglutamate (NAG), an essential activator of carbamoyl phosphate synthetase 1 (CPS1) in the urea cycle. It is primarily used to treat hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency, a rare genetic disorder impairing ammonia detoxification. The compound effectively restores urea cycle function by substituting deficient endogenous NAG, thereby reducing toxic ammonia accumulation. Its high specificity and predictable pharmacokinetics make it a critical therapeutic option for acute and chronic management of NAGS deficiency. Carglumic Acid is administered orally as dispersible tablets, ensuring patient compliance and precise dosing. Clinical studies confirm its efficacy in normalizing ammonia levels and improving long-term outcomes in affected individuals.
Carglumic Acid structure
Carglumic Acid structure
商品名:Carglumic Acid
CAS番号:1188-38-1
MF:C6H10N2O5
メガワット:190.154001712799
MDL:MFCD00047874
CID:189480
PubChem ID:121396

Carglumic Acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Ureidopentanedioic acid
    • N-CARBAMYL-L-GLUTAMIC ACID
    • carbamino-l-glutamicacid
    • carbamylglutamicacid
    • n-(aminocarbonyl)-l-glutamicaci
    • n-carbamylglutamate
    • ureidoglutaricacid
    • N-carbamyl-L-glutamic acid crystalline
    • (2S)-2-(aminocarbonylamino)pentanedioic acid
    • (2S)-2-(carbamoylamino)pentanedioic acid
    • NCG
    • Carglumic Acid
    • CARGLUMIC ACID [JAN]
    • s5301
    • AKOS010384789
    • Tox21_112544_1
    • CS-8208
    • UNII-5L0HB4V1EW
    • CARGLUMIC ACID [ORANGE BOOK]
    • CHEMBL1201780
    • NSC 760124
    • BCP16753
    • carbamylglutamate
    • DTXSID7046706
    • CARGLUMIC ACID [MI]
    • BRD-K60240222-001-01-4
    • SCHEMBL373546
    • HY-B0711
    • Q822884
    • MFCD00047874
    • CARGLUMIC ACID [USAN]
    • C05829
    • CARGLUMIC ACID (USP-RS)
    • Glutamic acid, N-carbamoyl-, L-
    • NCGC00167549-01
    • acido carglumico
    • CHEBI:71028
    • Carbamino-L-glutamic acid
    • N-Carbamyl-L-glutamate
    • Carbamylglutamic acid
    • Ureidoglutaric acid
    • 1188-38-1
    • CARGLUMIC ACID [EMA EPAR]
    • acidum carglumicum
    • carglumic-acid
    • CARGLUMIC ACID [VANDF]
    • N-Carbamoyl-L-glutamic acid
    • OE312
    • GTPL7458
    • Carglumic acid [USAN:INN]
    • OE-312
    • N-(Aminocarbonyl)-L-glutamic acid(carglumic acid)
    • Carglumic Acid, United States Pharmacopeia (USP) Reference Standard
    • C-1805
    • Carglumic acid [INN]
    • D07130
    • NCGC00274073-01
    • DTXCID5026706
    • DB06775
    • J-507608
    • DB-298497
    • CARGLUMIC ACID (MART.)
    • OE 312
    • N-Carbamyl-glutamic Acid
    • N-(Aminocarbonyl)-glutamic acid
    • CAS-1188-38-1
    • Z756468010
    • Carglumic acid (JAN/USAN/INN)
    • CARGLUMIC ACID [MART.]
    • Carbaglu (TN)
    • CARGLUMIC ACID [USP-RS]
    • 5L0HB4V1EW
    • CARGLUMIC ACID [WHO-DD]
    • L-N-Carbamoylglutamic acid
    • OE 312 (LABORATORY CODE DESIGNATION)
    • Carbaglu
    • CARBAMYL-L-GLUTAMIC ACID
    • NSC-760124
    • EN300-122612
    • n-carbamoylglutamate
    • acide carglumique
    • DS-17934
    • L-Glutamic acid, N-(aminocarbonyl)-
    • NS00008491
    • Tox21_112544
    • MDL: MFCD00047874
    • インチ: InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
    • InChIKey: LCQLHJZYVOQKHU-VKHMYHEASA-N
    • ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC(N)=O

計算された属性

  • せいみつぶんしりょう: 190.05900
  • どういたいしつりょう: 190.05897142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 130Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • ゆうかいてん: 174°
  • PSA: 129.72000
  • LogP: 0.06390

Carglumic Acid セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26; S36/37
  • RTECS番号:LZ9870000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Carglumic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D402678-10g
2-Ureido-pentanedioic acid
1188-38-1 97%
10g
$200 2024-06-05
Ambeed
A304788-1g
(2S)-2-(Carbamoylamino)pentanedioic acid
1188-38-1 97%
1g
$10.0 2025-02-20
Ambeed
A304788-5g
(2S)-2-(Carbamoylamino)pentanedioic acid
1188-38-1 97%
5g
$20.0 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1096586-200MG
1188-38-1
200MG
¥7020.74 2023-01-05
Ambeed
A304788-25g
(2S)-2-(Carbamoylamino)pentanedioic acid
1188-38-1 97%
25g
$50.0 2025-02-20
Enamine
EN300-122612-0.1g
(2S)-2-(carbamoylamino)pentanedioic acid
1188-38-1 95%
0.1g
$267.0 2023-05-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S42630-1g
(S)-2-Ureidopentanedioic acid
1188-38-1
1g
¥1199.0 2021-09-07
abcr
AB478787-10 g
Carglumic acid, 95% (H2NCO-L-Glu-OH); .
1188-38-1 95%
10g
€116.20 2023-04-20
TRC
C175965-1g
N-Carbamyl-L-glutamic Acid
1188-38-1
1g
$ 58.00 2023-09-08
TRC
C175965-5g
N-Carbamyl-L-glutamic Acid
1188-38-1
5g
$ 63.00 2023-04-18

Carglumic Acid 関連文献

Carglumic Acidに関する追加情報

CAS No. 1188-38-1: Carglumic Acid

CAS No. 1188-38-1 refers to Carglumic Acid, a compound that has garnered significant attention in the fields of biochemistry and pharmacology. Carglumic Acid is a naturally occurring amino acid derivative, specifically a pyrrolidone carboxylic acid, and plays a crucial role in the urea cycle. This compound is widely recognized for its therapeutic potential, particularly in the treatment of urea cycle disorders, which are genetic conditions that impair the body's ability to process nitrogen.

Recent studies have highlighted the importance of Carglumic Acid in addressing metabolic disorders. Researchers have demonstrated that this compound can act as a substrate for N-acetylglutamate synthase (NAGS), an enzyme critical for the activation of carbamyl phosphate synthetase I (CPS1), a key enzyme in the urea cycle. By enhancing CPS1 activity, Carglumic Acid helps to alleviate hyperammonemia, a condition characterized by elevated ammonia levels in the blood, which can lead to severe neurological complications if left untreated.

The mechanism of action of Carglumic Acid involves its conversion into N-acetylglutamate (NAG) within the mitochondria. This conversion is catalyzed by NAGS, and the resulting NAG serves as an essential allosteric activator of CPS1. By increasing CPS1 activity, Carglumic Acid facilitates the efficient removal of ammonia from the body, thereby reducing the risk of ammonia toxicity. This makes it a valuable therapeutic agent for patients with urea cycle disorders such as NAGS deficiency.

Recent clinical trials have further validated the efficacy of Carglumic Acid in treating these conditions. For instance, studies have shown that administration of Carglumic Acid leads to significant reductions in blood ammonia levels and improvements in clinical symptoms among patients with NAGS deficiency. These findings underscore the potential of Carglumic Acid as a first-line treatment for such disorders.

Beyond its therapeutic applications, Carglumic Acid has also been explored for its potential role in other metabolic conditions. Researchers are investigating its effects on mitochondrial function and energy metabolism, suggesting that it may have broader applications in treating metabolic diseases associated with mitochondrial dysfunction.

In terms of synthesis and production, Carglumic Acid can be derived from various sources, including microbial fermentation and chemical synthesis. Advances in biotechnology have enabled more efficient and cost-effective production methods, making this compound more accessible for both research and clinical use.

From an analytical standpoint, CAS No. 1188-38-1 represents a highly pure form of Carglumic Acid, ensuring consistency and reliability for both research and therapeutic applications. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to characterize this compound, ensuring its quality and purity.

In conclusion, CAS No. 1188-38-1 (Carglumic Acid) is a vital compound with significant implications for treating metabolic disorders. Its role in enhancing urea cycle function and reducing ammonia toxicity positions it as a promising therapeutic agent. With ongoing research uncovering new insights into its mechanisms and applications, Carglumic Acid continues to be a focal point in both academic and clinical settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1188-38-1)Carglumic Acid
A804117
清らかである:99%
はかる:500g
価格 ($):370.0